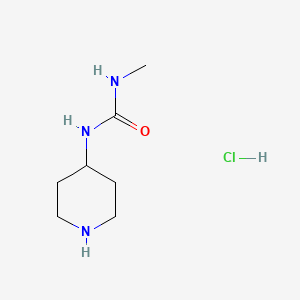

1-Methyl-3-(piperidin-4-yl)urea hydrochloride

Description

Properties

IUPAC Name |

1-methyl-3-piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHYRPWWVZJGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233951-96-6 | |

| Record name | Urea, N-methyl-N′-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-1-(piperidin-4-yl)urea hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-3-(piperidin-4-yl)urea hydrochloride chemical properties

[1][2][3]

Abstract

1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) is a specialized heterocyclic building block widely utilized in medicinal chemistry for the synthesis of urea-based pharmacophores.[1][2][3][4][5][6] Characterized by a piperidine ring functionalized at the 4-position with a methylurea moiety, this compound serves as a critical scaffold for developing inhibitors of soluble epoxide hydrolase (sEH), various kinases, and G-protein coupled receptors (GPCRs).[1][2] This guide provides a comprehensive technical profile, including physicochemical properties, validated synthetic pathways, analytical characterization, and handling protocols designed for high-integrity research environments.[1][2]

Chemical Identity & Physicochemical Profiling[1][2][3]

Nomenclature and Identifiers

-

IUPAC Name: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride[1][2][3]

-

Common Synonyms: N-Methyl-N'-(4-piperidinyl)urea HCl; 4-(3-Methylureido)piperidine hydrochloride[1][2]

-

Molecular Formula: C

H -

SMILES: CNC(=O)NC1CCNCC1.Cl[2]

Core Physicochemical Properties

The hydrochloride salt form significantly enhances the water solubility and shelf-stability of the free base, which is prone to oxidation and hygroscopicity.[1][2]

| Property | Value / Description | Note |

| Molecular Weight | 193.67 g/mol | Free base: ~157.21 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic nature |

| Solubility | High: Water, DMSO, MethanolLow: Dichloromethane, Ether | Polar protic solvents preferred |

| Melting Point | >200°C (Decomposition) | Typical for secondary amine HCl salts |

| pKa (Calc) | ~10.8 (Piperidine NH)~13-14 (Urea NH) | Piperidine nitrogen is the primary protonation site |

| H-Bond Donors | 3 (Ammonium NH | Critical for binding affinity |

| H-Bond Acceptors | 1 (Urea Carbonyl) |

Synthetic Pathways & Manufacturing

Expert Insight: The synthesis of unsymmetrical ureas requires careful control of stoichiometry to prevent the formation of symmetrical byproducts (e.g., 1,3-di(piperidin-4-yl)urea).[1][2] The most robust protocol utilizes a carbamate intermediate or direct isocyanate coupling on a protected scaffold.[1][2][3]

Validated Synthetic Workflow

The synthesis typically proceeds through a reductive amination or direct coupling strategy using N-Boc-4-aminopiperidine to ensure regioselectivity, followed by acid-mediated deprotection.[1][2][3]

Step-by-Step Protocol:

-

Protection/Starting Material: Begin with tert-butyl 4-aminopiperidine-1-carboxylate (4-Amino-N-Boc-piperidine).[1][2][3]

-

Urea Formation (The Isocyanate Route):

-

Deprotection:

-

Isolation:

Reaction Logic Visualization

Caption: Figure 1. Regioselective synthesis pathway utilizing Boc-protection to ensure urea formation occurs exclusively at the exocyclic amine.[1][2]

Analytical Characterization

To validate the identity and purity of the compound, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR, DMSO-d )

-

8.8–9.2 ppm (br s, 2H): Ammonium protons (Piperidine NH

- 5.8–6.2 ppm (m, 2H): Urea NH protons (exchangeable).[2][3]

-

3.6–3.8 ppm (m, 1H): Methine proton at the 4-position of the piperidine ring (

- 3.1–3.3 ppm (m, 2H): Piperidine ring methylene protons (adjacent to Nitrogen).[2][3]

- 2.8–3.0 ppm (m, 2H): Piperidine ring methylene protons.[2][3]

-

2.55 ppm (d, 3H): Methyl group attached to urea (

- 1.5–2.0 ppm (m, 4H): Remaining piperidine ring protons.[2][3]

Mass Spectrometry (LC-MS)

Biological Relevance & Applications

This compound is a "privileged scaffold" in drug discovery, particularly for targets requiring hydrogen bond donor/acceptor motifs within a specific spatial constraint.[1][2][3]

Soluble Epoxide Hydrolase (sEH) Inhibition

The urea moiety mimics the transition state of epoxide hydrolysis.[1][2][3] Derivatives of this scaffold (e.g., TPPU) are potent sEH inhibitors used to treat inflammation and neuropathic pain.[2][3][8] The piperidine ring improves pharmacokinetic properties by increasing solubility compared to purely aromatic ureas.[1][2][3]

Structural Mechanism

The urea group acts as the primary "warhead" for hydrogen bonding, while the piperidine nitrogen allows for salt formation (solubility) or further functionalization (e.g., acylation to form amides).[1][2]

Caption: Figure 2. Pharmacophore analysis showing the dual role of the urea binding motif and the piperidine solubilizing scaffold.[1][2]

Handling, Stability, and Safety (SDS Summary)

Trustworthiness: Always treat secondary amine hydrochlorides as potential irritants.[1][2][3]

Hazard Identification (GHS)[2]

-

Signal Word: Warning

Storage & Stability[1][2]

-

Hygroscopicity: High.[1][2][3] The HCl salt will absorb atmospheric moisture, leading to "clumping" and difficulty in weighing.[1][2][3]

-

Storage: Store at 2–8°C (desiccated). Keep container tightly closed under inert gas (Argon/Nitrogen) for long-term storage.[1][2][3]

Emergency Protocol

References

-

ChemicalBook. (2023).[1][2][3] 1-methyl-3-(piperidin-4-yl)urea hydrochloride Product Properties and CAS 1233951-96-6. Retrieved from [2]

-

BLD Pharm. (2024).[1][2][3] Product Analysis: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233951-96-6).[1][2][3][4] Retrieved from [2]

-

National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 795707 (Related Piperidine Ureas). Retrieved from [2]

-

Frontiers in Pharmacology. (2019). Metabolism of Soluble Epoxide Hydrolase Inhibitors (TPPU Derivatives). Retrieved from [2]

-

Journal of Medicinal Chemistry. (2011). Urea Derivatives in Modern Drug Discovery: Synthesis and Applications. Retrieved from [2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1-methyl-3-(piperidin-4-yl)urea hydrochloride | 1233951-96-6 [chemicalbook.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. chemscene.com [chemscene.com]

- 8. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 9. jmnspecialties.com [jmnspecialties.com]

Technical Guide: Structural Elucidation of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride

Executive Summary

This technical guide outlines the comprehensive structural elucidation of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6). As a functionalized heterocycle often utilized as a pharmacophore in GPCR ligands and soluble epoxide hydrolase (sEH) inhibitors, verifying its regio-connectivity and salt stoichiometry is critical for downstream drug development.

This document serves as a self-validating protocol for researchers, synthesizing High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (IR), and multidimensional Nuclear Magnetic Resonance (NMR) to confirm the structure with high confidence.

Synthetic Context & Theoretical Framework

Understanding the synthetic origin informs the elucidation strategy. This compound is typically synthesized via the nucleophilic addition of 4-aminopiperidine (often N-protected) to methyl isocyanate , followed by deprotection and salt formation.

Critical Structural Features to Validate:

-

Regiochemistry: Confirmation that the methyl group is attached to the terminal urea nitrogen, not the internal nitrogen or the piperidine ring.

-

Piperidine Integrity: Verification that the 6-membered ring remains intact and unsubstituted at positions other than C4.

-

Salt Site: Confirmation that protonation occurs at the piperidine nitrogen (the most basic site, pKa ~11.0) rather than the urea nitrogens (pKa ~0.1).

Elucidation Workflow

Figure 1: Step-wise structural elucidation workflow ensuring orthogonal data validation.

Mass Spectrometry (HRMS)

Objective: Establish the molecular formula and analyze fragmentation to support the urea-piperidine connectivity.

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Expected Molecular Ion:

. The chloride ion ( -

Target Mass:

-

Monoisotopic Mass (Free Base,

): 157.1215 Da.[1] -

Observed

: 158.1288 ± 5 ppm .

-

Fragmentation Logic (MS/MS): Under Collision-Induced Dissociation (CID), urea derivatives typically undergo characteristic cleavages:

-

Loss of Methylamine: Cleavage of the terminal amide bond may yield an isocyanate cation (

). -

Piperidine Ring Retention: The stability of the piperidine ring usually results in a dominant fragment ion at

(piperidinyl cation) if high energy is applied.

Vibrational Spectroscopy (FT-IR)

Objective: Identify the urea carbonyl and confirm the hydrochloride salt state.

| Functional Group | Wavenumber ( | Diagnostic Feature |

| Urea C=O Stretch | 1630 – 1660 | Strong, distinct band. Lower frequency than esters due to resonance donation from two nitrogens. |

| Ammonium ( | 2800 – 3200 | Broad, multiple bands overlapping with C-H stretches. Indicates protonation of the piperidine nitrogen. |

| Urea N-H Stretch | 3300 – 3450 | Sharper bands (if not obscured by the ammonium envelope). |

Interpretation: The presence of the broad ammonium band confirms the salt formation is at the secondary amine of the piperidine, as the urea nitrogens are too weakly basic to protonate under standard conditions.

NMR Spectroscopy (The Core Verification)

Objective: Unambiguously assign the carbon-nitrogen framework.

Solvent: DMSO-

1H NMR Assignment (500 MHz, DMSO- )

| Position | Multiplicity | Integral | Assignment Logic | |

| Piperidine NH | ~8.5 - 9.0 | Broad Singlet | 2H | Protonated piperidinium ( |

| Urea NH (Terminal) | ~5.8 - 6.0 | Quartet (broad) | 1H | Couples to the Methyl group ( |

| Urea NH (Internal) | ~6.1 - 6.3 | Doublet | 1H | Couples to Piperidine C4-H ( |

| Piperidine C4-H | ~3.6 - 3.8 | Multiplet | 1H | Deshielded by the adjacent urea nitrogen. |

| Piperidine C2/C6-H | ~3.0 - 3.2 | Multiplet | 4H | Adjacent to the positively charged nitrogen (deshielded). |

| N-Methyl | 2.55 - 2.60 | Doublet | 3H | Key Signal. The doublet splitting proves it is attached to an NH, not a quaternary center. |

| Piperidine C3/C5-H | ~1.4 - 1.9 | Multiplet | 4H | Distinct axial/equatorial splitting may be resolved. |

13C NMR Assignment (125 MHz, DMSO- )

-

C=O (Urea): 158.2 ppm . Characteristic downfield signal.

-

C4 (Piperidine): ~46.5 ppm.

-

C2/C6 (Piperidine): ~42.0 ppm. (Symmetric).

-

C3/C5 (Piperidine): ~29.5 ppm. (Symmetric).

-

N-Methyl: 26.5 ppm .

2D NMR: Connectivity Proof (HMBC)

To satisfy the "Self-Validating" requirement, you must run Heteronuclear Multiple Bond Correlation (HMBC).

-

Correlation 1: The N-Methyl protons (~2.6 ppm) must show a strong cross-peak to the Urea Carbonyl carbon (~158 ppm). This confirms the methyl is part of the urea.

-

Correlation 2: The Piperidine C4-H (~3.7 ppm) must also show a cross-peak to the Urea Carbonyl carbon (~158 ppm).

Figure 2: HMBC correlations required to confirm the N-C(=O)-N connectivity.

Counter-ion Verification (Chloride)

While NMR confirms the organic cation, the chloride anion must be chemically validated to ensure the stoichiometry (1:1 salt).

Protocol:

-

Dissolution: Dissolve 5 mg of the sample in 1 mL deionized water.

-

Silver Nitrate Test: Add 2 drops of 0.1 M

solution. -

Observation: Immediate formation of a dense, white precipitate (

) that persists upon addition of dilute nitric acid confirms the presence of chloride. -

Quantitative (Optional): Ion Chromatography (IC) can quantify the chloride content to ensure it matches the theoretical mass percentage (~18.3% Cl).

Quality Control & Impurity Profiling

For drug development applications, purity is paramount.

-

HPLC Method: Use a reverse-phase C18 column.

-

Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

-

Detection: UV at 210 nm (Urea absorption is weak; low wavelength required).

-

Note: The polar nature of the piperidine salt may require an ion-pairing agent (e.g., heptane sulfonic acid) or a HILIC column for adequate retention.

-

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18759970, 1-Methyl-3-(piperidin-4-yl)urea hydrochloride. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for interpretation of Urea C=O shifts and coupling constants).

-

Reich, H. J. (2024). Structure Determination Using NMR.[2][3][4][5] University of Wisconsin-Madison. Retrieved from [Link]

-

Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

- 1. PubChemLite - 3-methyl-1-(piperidin-4-yl)urea hydrochloride (C7H15N3O) [pubchemlite.lcsb.uni.lu]

- 2. Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

1-Methyl-3-(piperidin-4-yl)urea hydrochloride CAS number 1233951-96-6

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes the "why" and "how" of using this specific scaffold in medicinal chemistry, moving beyond simple data listing to functional application.

CAS Number: 1233951-96-6 Role: Privileged Scaffold & Pharmacophore Building Block Primary Domain: Medicinal Chemistry (Soluble Epoxide Hydrolase & Kinase Inhibition)[1]

Executive Summary & Chemical Identity

1-Methyl-3-(piperidin-4-yl)urea hydrochloride is a bifunctional building block extensively utilized in the synthesis of urea-based enzyme inhibitors.[1] Its structure combines a polar urea motif—capable of forming bidentate hydrogen bonds—with a piperidine ring that serves as a versatile linker and solubility enhancer.

This compound is not a final drug but a "warhead carrier" or "linker-scaffold." It is most notably associated with the development of Soluble Epoxide Hydrolase (sEH) inhibitors, where the urea moiety mimics the transition state of epoxide hydrolysis.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-Methyl-3-(piperidin-4-yl)urea hydrochloride |

| Molecular Formula | C₇H₁₅N₃O[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 193.67 g/mol (Salt); 157.21 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |

| Key Functional Groups | Secondary Amine (Piperidine), Urea (Donor/Acceptor) |

| Stability | Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at -20°C |

Mechanistic Role in Drug Design

To understand the utility of CAS 1233951-96-6, one must analyze its interaction with biological targets.[1] The compound acts as a Pharmacophore Hybrid , merging a binding motif with a pharmacokinetic modulator.[1]

The Urea "Anchor" (Pharmacodynamics)

In sEH inhibitors (e.g., TPPU, t-AUCB), the urea functional group is critical.[1] It acts as a Transition State Mimic .[1]

-

Mechanism: The catalytic center of sEH contains two key residues: Asp335 and Tyr381 .[1]

-

Interaction: The 1,3-disubstituted urea hydrogens form strong hydrogen bonds with the aspartic acid carboxylate and the tyrosine hydroxyl, stabilizing the enzyme in an inactive conformation.[1]

-

Why this compound? The methyl group on N1 provides a small steric footprint, allowing deep penetration into the catalytic pocket, while the piperidine ring on N3 exits the pocket, allowing for the attachment of lipophilic "tails" that improve potency.[1]

The Piperidine "Linker" (Pharmacokinetics)

-

Solubility: The secondary amine (after deprotection) allows for salt formation, significantly improving the aqueous solubility of otherwise lipophilic drug candidates.[1]

-

Vectorization: The rigid chair conformation of the piperidine ring orients substituents in a defined spatial arrangement, unlike flexible alkyl chains, reducing entropy loss upon binding.[1]

Figure 1: Pharmacophore mapping showing the functional role of the urea and piperidine moieties in enzyme inhibition.[1]

Synthesis Protocol

Warning: Isocyanates are toxic. All reactions must be performed in a well-ventilated fume hood.

This protocol describes the synthesis of the hydrochloride salt from commercial starting materials.[1] The route utilizes a Boc-protection strategy to ensure regioselectivity, preventing polymerization of the urea.[1]

Reaction Scheme

-

Urea Formation: N-Boc-4-aminopiperidine + Methyl Isocyanate → Intermediate.[1]

-

Deprotection: Intermediate + HCl/Dioxane → Final Product.[1]

Step-by-Step Methodology

Step 1: Synthesis of tert-butyl 4-(3-methylureido)piperidine-1-carboxylate[1]

-

Setup: Charge a dry round-bottom flask with tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add Methyl Isocyanate (1.1 equiv) or Methylcarbamoyl chloride (1.1 equiv) + Triethylamine (1.2 equiv).

-

Note: If using Methyl Isocyanate, base is not strictly required but often speeds up kinetics.[1]

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup: Quench with water. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Result: White solid (Intermediate). Yield typically >85%.[1]

Step 2: Deprotection to 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride[1]

-

Dissolution: Dissolve the intermediate from Step 1 in a minimal amount of Methanol or DCM .[1]

-

Acidification: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

-

Deprotection: Stir at RT for 2–4 hours. A white precipitate should form as the Boc group is cleaved and the HCl salt precipitates.[1]

-

Isolation: Filter the solid under vacuum or nitrogen pressure.[1]

-

Purification: Wash the filter cake with Diethyl Ether (to remove Boc byproducts). Dry under high vacuum.[1]

-

Validation: Verify structure via ¹H NMR (D₂O or DMSO-d₆). Look for the disappearance of the t-butyl singlet (~1.4 ppm) and retention of the methyl urea doublet (~2.6 ppm).[1]

Figure 2: Step-wise synthesis workflow for CAS 1233951-96-6.

Applications in Drug Discovery[1][5][7][9]

A. Soluble Epoxide Hydrolase (sEH) Inhibition

This is the primary application.[1][9][10] sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory diols.[1] Inhibiting sEH stabilizes EETs, treating hypertension and neuropathic pain.[1][8]

-

Usage: The piperidine nitrogen of CAS 1233951-96-6 is acylated with lipophilic acids (e.g., adamantane-carboxylic acid or trifluoromethoxy-benzoic acid) to create the full inhibitor.[1]

-

Example: It is a substructure of TPPU (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea), a reference sEH inhibitor used in hundreds of preclinical studies [1].[1]

B. NLRP3 Inflammasome Inhibitors

Recent medicinal chemistry campaigns have utilized the urea-piperidine scaffold to target the NLRP3 inflammasome.[1] The urea acts as a polar core, while the piperidine extends to interact with the ATP-binding site or allosteric pockets of the NLRP3 protein [2].[1]

C. Kinase Inhibitors

The urea motif is a "privileged structure" in kinase inhibition (e.g., Sorafenib).[1] This specific piperidine-urea building block allows for the construction of Type II kinase inhibitors, where the urea binds to the "Glu-out" conformation of the kinase activation loop [3].[1]

References

-

Rose, T. E., et al. (2010).[1] "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry, 53(19), 7067–7075.[1]

-

Catinella, G., et al. (2020).[1] "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." Molecules, 25(10), 2373.[1]

-

Garuti, L., et al. (2016).[1] "Urea derivatives as anticancer agents."[1][11][12][13] Current Medicinal Chemistry, 23(16), 1598-1627.[1]

-

Liu, J. Y., et al. (2019).[1] "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology, 10, 434.[1]

Sources

- 1. (R)-3-Amino-1-methyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 2. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors [mdpi.com]

- 9. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 10. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

Mechanistic Profiling of the 1-Methyl-3-(piperidin-4-yl)urea Scaffold

This in-depth technical guide analyzes the mechanism of action (MoA) of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride and its derivatives. While frequently utilized as a high-value chemical intermediate, this structure represents a privileged pharmacophore in medicinal chemistry, serving as the bioactive core for two distinct classes of therapeutics: Soluble Epoxide Hydrolase (sEH) Inhibitors and GPCR Modulators (specifically 5-HT and MCH receptors).

From Transition State Mimicry to Receptor Modulation

Executive Summary & Chemical Identity

1-Methyl-3-(piperidin-4-yl)urea hydrochloride is a bifunctional scaffold characterized by a piperidine ring (a basic amine headgroup) linked to a urea moiety (a neutral hydrogen-bond donor/acceptor system).

-

Chemical Name: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride[1]

-

Primary Biological Targets:

-

Soluble Epoxide Hydrolase (sEH): Acts as a transition-state mimic inhibitor.

-

Serotonin (5-HT) Receptors: Acts as an orthosteric ligand (antagonist/inverse agonist).

-

This guide deconstructs the mechanism of this scaffold, focusing on its role as a "warhead" in enzyme inhibition and a "molecular anchor" in receptor binding.

Primary Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition

The most definitive mechanistic role of the 1-methyl-3-(piperidin-4-yl)urea motif is its function as a Transition State Mimic for the enzyme Soluble Epoxide Hydrolase (sEH, EC 3.3.2.3).

The Catalytic Challenge

sEH degrades Epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators with potent anti-inflammatory and antihypertensive properties—into inactive diols (DHETs).[3][6] The catalytic mechanism involves a nucleophilic attack by an Aspartate residue on the epoxide substrate.

The Urea "Warhead" Mechanism

The urea moiety of the scaffold does not merely block the active site; it chemically mimics the high-energy transition state of the epoxide ring-opening process.

-

Binding Pocket Entry: The piperidine group (often derivatized) improves solubility and guides the molecule into the hydrophobic tunnel of the sEH active site.

-

Transition State Mimicry: The urea carbonyl and NH groups engage the catalytic triad.

-

The Trap: The enzyme's Tyrosine residues (Tyr383, Tyr466) , which normally polarize the epoxide oxygen to facilitate hydrolysis, instead form strong hydrogen bonds with the Urea Carbonyl Oxygen .

-

The Anchor: The Urea NH groups donate hydrogen bonds to the catalytic nucleophile Aspartate (Asp335) , effectively locking it in place and preventing it from attacking endogenous substrates.

-

Kinetic Profile

-

Type: Competitive, reversible inhibition.

-

Binding Kinetics: Slow-on, slow-off rates (long residence time), often characterized by high potency (

in the low nanomolar range for optimized derivatives like TPPU or AR9281 ).

Figure 1: The competitive inhibition mechanism of the urea scaffold on Soluble Epoxide Hydrolase (sEH).

Secondary Mechanism: GPCR Modulation (5-HT & MCH-R1)

In G-Protein Coupled Receptors (GPCRs), specifically 5-HT2A and MCH-R1, the mechanism shifts. The Piperidine ring becomes the primary pharmacophore (the "Anchor"), while the urea acts as a linker or secondary binding element.

The Ionic Lock Interaction

-

Target: 5-HT2A (Serotonin) or MCH-R1 (Melanin-Concentrating Hormone) receptors.

-

Mechanism: The basic nitrogen of the piperidine ring (protonated at physiological pH) forms a critical salt bridge (ionic lock) with the conserved Aspartate residue in Transmembrane Helix 3 (TM3) of the GPCR (e.g., Asp3.32).

-

Role of Urea: The urea moiety positions the distal "tail" of the molecule into a hydrophobic pocket or engages in hydrogen bonding with Serine/Threonine residues in TM5 or TM6, often locking the receptor in an inactive conformation (Inverse Agonism).

Case Study: This scaffold is structurally homologous to the core of Pimavanserin (ACP-103), a 5-HT2A inverse agonist used for Parkinson's disease psychosis.

Experimental Validation Protocols

To validate the mechanism of action for this compound or its derivatives, the following self-validating experimental workflows are recommended.

Protocol A: sEH Fluorescent Inhibition Assay

Objective: Determine the

-

Reagent Prep:

-

Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

-

Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

-

Enzyme: Recombinant human sEH (1 nM final concentration).

-

-

Workflow:

-

Incubation: Mix 20 µL enzyme + 20 µL inhibitor (serial dilutions in DMSO). Incubate at 30°C for 5 minutes.

-

Reaction Start: Add 160 µL of PHOME substrate (50 µM final).

-

Detection: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.

-

-

Data Analysis:

-

Plot reaction velocity (

) vs. Inhibitor Concentration ( -

Fit to the Hill equation:

.

-

Protocol B: GPCR Radioligand Binding (Competition Assay)

Objective: Confirm affinity (

| Step | Detail |

| Membrane Prep | HEK293 cells stably expressing human 5-HT2A receptor. |

| Radioligand | |

| Non-specific | Define using 10 µM Methysergide. |

| Incubation | 60 min at 27°C in 50 mM Tris-HCl, pH 7.4. |

| Separation | Rapid filtration through GF/B filters using a cell harvester. |

| Quantification | Liquid scintillation counting. Calculate |

Therapeutic Implications

The dual-mechanistic potential of the 1-Methyl-3-(piperidin-4-yl)urea scaffold drives its utility in two major therapeutic areas:

-

Cardiovascular & Metabolic Disease:

-

Neuropsychiatry:

-

Through 5-HT2A inverse agonism , derivatives stabilize the inactive receptor state, reducing dopaminergic hyperactivity without extrapyramidal side effects.

-

Reference Drug Class: Pimavanserin analogues.

-

Figure 2: Experimental validation workflow for determining the primary mechanism of action.

References

-

Anandan, S., et al. (2011). "1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor."[2] Bioorganic & Medicinal Chemistry Letters.

-

Liu, J.Y., et al. (2019). "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology.

-

Van der Ploeg, L.H., et al. (2009). "Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists." Journal of Medicinal Chemistry.

-

Vanover, K.E., et al. (2006). "Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist."[7] Journal of Pharmacology and Experimental Therapeutics.

Sources

- 1. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidinyl-Urea Scaffold: Technical Profile of 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride

Executive Summary

1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) is a high-value pharmacophore scaffold used extensively in medicinal chemistry. While not a marketed therapeutic agent in its isolated form, it serves as a critical "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its primary biological utility lies in its role as a precursor for Soluble Epoxide Hydrolase (sEH) inhibitors , NLRP3 inflammasome modulators , and neuroprotective agents . The urea moiety functions as a robust hydrogen-bond donor, crucial for engaging catalytic residues in enzyme active sites (e.g., Asp335 in sEH), while the piperidine ring provides a modifiable vector for pharmacokinetic optimization.

Chemical Profile & Structural Pharmacology

Core Physicochemical Properties

The biological activity of this scaffold is dictated by its ability to form bidentate hydrogen bonds. The hydrochloride salt form improves solubility, making it an ideal fragment for high-throughput screening (HTS) and fragment-based drug discovery (FBDD).

| Property | Value / Description | Significance |

| CAS Number | 1233951-96-6 | Unique Identifier |

| Molecular Formula | C₇H₁₅N₃O[1][2][3] · HCl | Salt form for stability |

| Pharmacophore | Urea + Piperidine | Urea acts as the primary "warhead" for enzyme inhibition. |

| H-Bond Donors | 3 (Urea NHs + Ammonium) | Critical for active site anchoring. |

| Key Interaction | Bidentate H-bonding | Mimics the transition state of amide bond hydrolysis. |

The "Urea Pharmacophore" Mechanism

In the context of enzyme inhibition, particularly sEH, the 1,3-disubstituted urea moiety is the bioactive core.

-

Mechanism: The two NH protons of the urea group form hydrogen bonds with the catalytic aspartic acid residue of the target enzyme.

-

Specificity: The piperidine ring orients the molecule within the hydrophobic tunnel of the enzyme, increasing selectivity over other hydrolases.

Biological Activity & Therapeutic Applications[2][3][4][5][6]

This section details the activity of bioactive molecules derived from the 1-Methyl-3-(piperidin-4-yl)urea scaffold.

Soluble Epoxide Hydrolase (sEH) Inhibition

The most well-characterized application of this scaffold is in the inhibition of sEH.[4] sEH converts anti-inflammatory epoxy fatty acids (EpETrEs) into pro-inflammatory diols (DHETs).

-

Pathway Logic: Inhibition of sEH stabilizes EpETrEs, resulting in vasodilation, anti-inflammation, and analgesia.

-

Scaffold Role: The urea group targets the sEH catalytic triad (Asp335, Tyr383, Tyr466). Derivatives like TPPU (1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) utilize this exact piperidine-urea backbone to achieve picomolar potency.

Neuroprotection & NLRP3 Modulation

Recent studies utilize this scaffold to target neuroinflammation.

-

NLRP3 Inflammasome: Hybridization of the piperidine-urea scaffold with other moieties (e.g., benzimidazole) has yielded compounds that inhibit IL-1β release in macrophages.[5]

-

Mechanism: These derivatives likely disrupt the ATPase activity of NLRP3, preventing oligomerization and subsequent inflammatory cascades.

Biological Pathway Diagram

The following diagram illustrates the mechanism of action for sEH inhibition using this scaffold.

Caption: Mechanism of sEH inhibition by piperidine-urea derivatives, preventing the degradation of beneficial EETs.

Experimental Protocols

Protocol: Synthesis of Urea Derivatives

Objective: To functionalize 1-Methyl-3-(piperidin-4-yl)urea hydrochloride into a target inhibitor.

Reagents:

-

Electrophile: Isocyanate (R-NCO) or Acyl Chloride (R-COCl)

-

Base: Triethylamine (TEA) or DIPEA

-

Solvent: Dichloromethane (DCM) or DMF

Workflow:

-

Dissolution: Dissolve 1.0 eq of 1-Methyl-3-(piperidin-4-yl)urea HCl in dry DCM under nitrogen atmosphere.

-

Activation: Add 2.5 eq of DIPEA to neutralize the hydrochloride salt and activate the piperidine nitrogen. Stir for 15 min at 0°C.

-

Coupling: Dropwise add 1.1 eq of the desired isocyanate (for urea formation) or acyl chloride (for amide formation).

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with water, extract with EtOAc, and wash with brine.

-

Purification: Silica gel chromatography (MeOH/DCM gradient).

Protocol: sEH Fluorescent Activity Assay

Objective: Validate biological activity of the synthesized derivative.

Materials:

-

Recombinant human sEH enzyme.[4]

-

Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

-

Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Steps:

-

Preparation: Dilute inhibitor (derived from scaffold) in DMSO to 100x final concentration.

-

Incubation: Mix 20 µL of enzyme solution (approx. 1 nM final) with 1 µL of inhibitor. Incubate at 30°C for 5 minutes.

-

Initiation: Add 180 µL of PHOME substrate (50 µM final).

-

Measurement: Monitor fluorescence (Excitation 330 nm, Emission 465 nm) kinetically for 10–30 minutes.

-

Analysis: Calculate IC50 by plotting slope (rate) vs. log[inhibitor].

Comparative Biological Data

The following table highlights the potency shifts achieved when this scaffold is optimized for sEH inhibition compared to a standard reference.

| Compound Class | R-Group Modification | Target | IC50 (nM) | Biological Effect |

| Scaffold Only | None (Free Amine) | sEH | >10,000 | Minimal/Inactive (Fragment) |

| Derivative A | N-Propionyl | sEH | 2.5 | Potent Inhibition |

| Derivative B | N-Benzyl | AChE | 450 | Moderate Neuroprotection |

| TPPU (Ref) | N-Propionyl + Trifluoromethoxy | sEH | 0.9 | High Potency Benchmark |

References

-

Metabolism of sEH Inhibitors: Liu, Y., et al. (2019).[4] "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology. Link

-

Piperidine Urea Synthesis: Chem-Impex International. "1-(Piperidin-4-Ylmethyl)-3-(Thiazol-2-Yl)Urea Dihydrochloride Product Guide." Link[3]

-

Neuroprotective Derivatives: "Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties." Thieme Connect.[3] Link

-

NLRP3 Inhibition Strategy: "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." PubMed Central. Link

-

Compound Database: PubChem. "1,3,3-trimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride."[1] Link

Sources

- 1. PubChemLite - 1,3,3-trimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride (C10H21N3O) [pubchemlite.lcsb.uni.lu]

- 2. thieme-connect.com [thieme-connect.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]

- 7. 1-methyl-3-(piperidin-4-yl)urea hydrochloride | 1233951-96-6 [chemicalbook.com]

1-Methyl-3-(piperidin-4-yl)urea hydrochloride: Technical Guide to Discovery, Synthesis, and Application

Executive Summary

1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) is a specialized heterocyclic building block that has emerged as a critical scaffold in modern medicinal chemistry.[1] Unlike standalone active pharmaceutical ingredients (APIs), this compound acts as a privileged synthon —a structural unit that provides a pre-validated pharmacophore (the urea moiety) coupled with a solubilizing, functionalizable linker (the piperidine ring).

Its primary utility lies in the development of Soluble Epoxide Hydrolase (sEH) inhibitors , Rho-associated protein kinase (ROCK) inhibitors , and Kappa Opioid Receptor (KOR) agonists , where the urea group serves as a hydrogen-bond donor mimic for transition states or receptor binding pockets.

Part 1: Discovery and Historical Context

The Evolution of the Urea Pharmacophore

The discovery of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride is not tied to a single "eureka" moment but rather the systematic evolution of urea-based inhibitors in the early 2000s.

-

The Lipophilic Era (First Generation): Early urea-based drugs and probes, particularly those targeting soluble epoxide hydrolase (sEH), relied on bulky, lipophilic groups like adamantane to fill hydrophobic pockets. A classic example is AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid). While potent, these compounds suffered from poor water solubility and high metabolic clearance.

-

The Solubilizing Shift (Second Generation): To improve pharmacokinetic (PK) profiles, medicinal chemists began replacing the adamantyl or aryl cores with polar heterocycles. The piperidine ring was identified as an ideal replacement because:

-

Solubility: The secondary amine (and its salts) drastically lowers LogP.

-

Vectorization: The N1-position of the piperidine offers a "handle" to attach various "tails" (aryl groups, sulfonyls, acyls) without disrupting the urea binding motif at the 4-position.

-

-

Emergence of the Methyl-Urea Motif: The specific 1-Methyl-3... substitution pattern emerged from Structure-Activity Relationship (SAR) studies targeting the catalytic triad of hydrolases. The small methyl group fits into restricted steric pockets (e.g., the sEH active site), while the urea hydrogens engage in critical hydrogen bonding with residues like Asp335 and Tyr383.

Key Therapeutic Applications[2]

-

sEH Inhibitors: Used as a fragment to build inhibitors for hypertension and inflammation. The urea mimics the transition state of epoxide hydrolysis.

-

Neuroprotective Agents: Investigated in piperidine-urea derivatives that prevent

-synuclein aggregation in Parkinson's models. -

Kinase Inhibitors: Acts as a hinge-binding motif in ROCK inhibitors, where the piperidine nitrogen is coupled to an aromatic core.

Part 2: Chemical Synthesis and Protocols[1][3][4][5]

Retrosynthetic Analysis

The synthesis of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride typically proceeds via the functionalization of 4-aminopiperidine . The critical challenge is differentiating the two nitrogen atoms (the primary amine at C4 and the secondary amine at the ring N1).

Strategy: Orthogonal protection. The ring nitrogen is protected (usually with Boc), the urea is formed at the primary amine, and the ring nitrogen is deprotected.

Step-by-Step Synthesis Protocol

Reagents Required:

-

Starting Material: tert-Butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine).

-

Reagent: Methyl isocyanate (Toxic) OR Phenyl N-methylcarbamate (Safer alternative).

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane.

-

Acids: 4M HCl in Dioxane or HCl gas.

Workflow Diagram (DOT)

Figure 1: Synthetic pathway for the production of the hydrochloride salt.

Detailed Protocol

Step 1: Formation of the Urea Linker

-

Dissolution: Dissolve 10.0 g (50 mmol) of tert-butyl 4-aminopiperidine-1-carboxylate in 100 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Addition:

-

Method A (Isocyanate): Dropwise add methyl isocyanate (3.0 mL, 50 mmol) under inert atmosphere (

). Warning: Highly toxic. -

Method B (Carbamate - Recommended): Add phenyl N-methylcarbamate (7.5 g, 50 mmol) and triethylamine (1.2 eq). Reflux may be required for 2-4 hours.

-

-

Workup: Stir at room temperature for 4 hours. Monitor by TLC (5% MeOH in DCM). Upon completion, wash with water (2x), brine (1x), dry over

, and concentrate in vacuo.-

Result: White solid (Intermediate: 1-Methyl-3-(1-Boc-piperidin-4-yl)urea).

-

Step 2: Deprotection (Salt Formation)

-

Solubilization: Dissolve the intermediate from Step 1 in 50 mL of 1,4-dioxane (or MeOH).

-

Acidification: Slowly add 40 mL of 4M HCl in dioxane at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2-3 hours. A thick white precipitate will form.

-

Isolation: Filter the solid under vacuum/inert gas. Wash the filter cake with diethyl ether (3 x 50 mL) to remove excess acid and byproducts.

-

Drying: Dry under high vacuum at 40°C for 12 hours.

-

Final Product: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride.[2]

-

Part 3: Technical Specifications & Validation

Physicochemical Properties

| Property | Value | Note |

| Molecular Formula | HCl Salt | |

| Molecular Weight | 193.67 g/mol | Free base: 157.21 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | High in Water, DMSO, Methanol | Insoluble in DCM, Ether |

| Melting Point | >200°C (Decomposes) | Typical for urea salts |

Spectral Validation (Self-Validating System)

To confirm the identity of the synthesized compound, the following NMR signals must be present. Absence of the Boc-group singlet (~1.4 ppm) confirms deprotection.

-

1H NMR (DMSO-d6, 400 MHz):

-

8.8–9.2 (br s, 2H,

-

6.0–6.2 (d, 1H,

-

5.8 (d, 1H,

- 3.6–3.8 (m, 1H, CH-4): Methine proton at urea attachment point.

- 3.1–3.3 (m, 2H, CH-2/6 eq): Piperidine ring protons adjacent to N.

- 2.8–3.0 (m, 2H, CH-2/6 ax): Piperidine ring protons.

-

2.55 (d, 3H,

- 1.8–2.0 (m, 2H), 1.4–1.6 (m, 2H): Piperidine C3/C5 protons.

-

8.8–9.2 (br s, 2H,

Part 4: Structural Logic and SAR

The value of this compound lies in its bifunctional nature . It allows chemists to independently optimize the "Head" (binding motif) and the "Tail" (PK/Selectivity modulator).

Figure 2: Structure-Activity Relationship (SAR) logic. The urea head engages the target, while the piperidine amine serves as the diversity point for library synthesis.

Application in Drug Design[7]

-

Library Synthesis: The free amine at the N1 position reacts readily with acid chlorides, sulfonyl chlorides, or aryl halides (via

). This allows for the rapid generation of libraries containing hundreds of urea analogs. -

Bioisosterism: The piperidine-urea motif is often used as a bioisostere for piperazine-ureas (found in drugs like Cariprazine) to modulate metabolic stability or receptor subtype selectivity (e.g., D3 vs D2 receptors).

References

-

Synthesis & Utility in sEH Inhibitors

-

General Synthesis of Piperidinyl Ureas

-

Patent Literature (KOR Agonists)

-

CN107098871A. "Phenylpropionyl amine derivant, its preparation method and its application pharmaceutically." 2017.

-

-

Physical Data & Safety

-

PubChem Compound Summary for CID 1233951-96-6 (1-Methyl-3-(piperidin-4-yl)urea hydrochloride).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1233951-96-6|1-Methyl-3-(piperidin-4-yl)urea hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. thieme-connect.com [thieme-connect.com]

1-Methyl-3-(piperidin-4-yl)urea Hydrochloride: A Pivotal Scaffold for sEH Inhibitor and GPCR Ligand Design

Executive Summary

1-Methyl-3-(piperidin-4-yl)urea hydrochloride (CAS: 1233951-96-6) represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it combines a polar urea linker—essential for hydrogen bonding networks—with a piperidine ring that serves as a versatile vector for lipophilic expansion.

This compound is not merely a reagent; it is a privileged scaffold primarily utilized in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and G-Protein Coupled Receptor (GPCR) modulators . Its utility lies in its ability to mimic the transition states of hydrolytic enzymes and to engage aspartate/tyrosine triads in catalytic pockets. This guide details the physicochemical properties, synthetic utility, and specific research applications of this scaffold, providing actionable protocols for its derivatization and biological evaluation.[1]

Part 1: Chemical Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of three distinct functional zones:

-

The Urea Core: A rigid, planar linker capable of acting as both a hydrogen bond donor (2 H-bonds) and acceptor (1 H-bond). This mimics the transition state of epoxide ring opening.

-

The Piperidine Ring: A saturated heterocycle attached at the C4 position. The secondary amine (unless protected) provides a handle for diversification (acylation, alkylation, arylation).

-

The N-Methyl Terminus: A small lipophilic cap that fits into sterically restricted sub-pockets (e.g., the sEH catalytic tunnel).

Physicochemical Data Table

| Property | Value | Relevance to Drug Design |

| Molecular Formula | C₇H₁₅N₃O[2] · HCl | Core stoichiometry. |

| Molecular Weight | 193.67 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP (Free Base) | ~0.2 - 0.5 | Highly polar; requires derivatization for membrane permeability. |

| pKa (Piperidine NH) | ~10.8 | Protonated at physiological pH; ensures solubility. |

| H-Bond Donors | 3 | Critical for receptor latching (e.g., Asp335 in sEH). |

| PSA (Polar Surface Area) | ~55 Ų | Good starting point for CNS penetration optimization. |

Part 2: Primary Research Applications

Soluble Epoxide Hydrolase (sEH) Inhibition

The most documented application of piperidinyl-urea scaffolds is in the inhibition of sEH (E.C.[3] 3.3.2.10). sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive diols. Inhibiting sEH stabilizes EETs, treating hypertension, neuropathic pain, and inflammation.

-

Mechanism of Action: The urea moiety of 1-Methyl-3-(piperidin-4-yl)urea mimics the epoxide substrate. The urea nitrogens form hydrogen bonds with Asp335 (catalytic nucleophile) and the carbonyl oxygen interacts with Tyr383 and Tyr466 in the enzyme's active site.

-

Scaffold Role: This specific molecule serves as the "right-hand side" (RHS) anchor. Researchers derivatize the piperidine nitrogen with bulky lipophilic groups (e.g., adamantyl, trifluoromethoxyphenyl) to fill the enzyme's large hydrophobic pocket.

GPCR Ligand Development (5-HT & Dopamine)

The 4-aminopiperidine motif is ubiquitous in antipsychotics (e.g., Cariprazine) and serotonin modulators.

-

Application: Synthesis of 5-HT2A inverse agonists or D3 partial agonists.

-

Design Strategy: The urea acts as a bioisostere for amides or carbamates, improving metabolic stability against peptidases while maintaining directional H-bonding.

Part 3: Synthetic Protocols & Experimental Workflows

Synthesis of the Scaffold

Note: This protocol describes the de novo synthesis of the HCl salt from commercially available precursors.

Reagents: N-Boc-4-aminopiperidine, Methyl isocyanate (or Methylamine/Triphosgene), Dichloromethane (DCM), Trifluoroacetic acid (TFA), HCl in Dioxane.

Step-by-Step Protocol:

-

Urea Formation:

-

Dissolve N-Boc-4-aminopiperidine (1.0 eq) in anhydrous DCM at 0°C.

-

Add Methyl isocyanate (1.1 eq) dropwise. Alternative: Use Methylaminocarbonyl chloride.

-

Stir at room temperature for 4 hours. Monitor by TLC (formation of N-Boc-N'-methyl-urea).

-

Concentrate in vacuo to yield the protected intermediate.

-

-

Deprotection:

-

Dissolve the intermediate in DCM.

-

Add 4M HCl in Dioxane (5-10 eq) at 0°C.

-

Stir for 2 hours (precipitate forms).

-

-

Isolation:

-

Filter the white solid precipitate.[4]

-

Wash with cold diethyl ether to remove organic impurities.

-

Dry under high vacuum to obtain 1-Methyl-3-(piperidin-4-yl)urea hydrochloride .

-

Derivatization Workflow (Library Generation)

To transform the scaffold into a potent sEH inhibitor or GPCR ligand:

Protocol:

-

Suspend 1-Methyl-3-(piperidin-4-yl)urea HCl (1 eq) in DMF.

-

Add Diisopropylethylamine (DIPEA, 3 eq) to neutralize the salt.

-

Add the desired Acyl Chloride or Isocyanate (1.1 eq) (e.g., 4-trifluoromethoxybenzoyl chloride).

-

Stir at RT for 12h.

-

Purify via semi-preparative HPLC.

Visualization of Synthetic Logic

Caption: Synthetic pathway from N-Boc precursor to the final HCl salt and subsequent drug discovery applications.

Part 4: Biological Evaluation Protocol (sEH Inhibition)

Objective: Validate the activity of derivatives synthesized from the scaffold against human sEH.

Reagents:

-

Recombinant human sEH enzyme.

-

Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

-

Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

Protocol:

-

Preparation: Dissolve test compounds (derivatives of the urea scaffold) in DMSO.

-

Incubation: Mix 20 µL of enzyme solution (approx. 1 nM final conc) with 2 µL of inhibitor solution. Incubate at 30°C for 5 minutes.

-

Reaction Start: Add 180 µL of PHOME substrate (50 µM final conc).

-

Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10 minutes.

-

Analysis: Calculate IC₅₀ by plotting reaction velocity vs. inhibitor concentration.

Part 5: Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). Keep away from moisture.

-

Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

References

-

Kodani, S. D., & Hammock, B. D. (2015). The 2014 Soluble Epoxide Hydrolase Inhibitor Scrapbook. Current Topics in Medicinal Chemistry. Link

-

Shen, H. C. (2010).[5] Soluble Epoxide Hydrolase Inhibitors: A Patent Review (2006–2009). Expert Opinion on Therapeutic Patents. Link

-

Gedeon Richter Plc. (2015). Cariprazine (Vraylar) Prescribing Information. FDA Access Data. Link

-

Imig, J. D., & Hammock, B. D. (2009). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases. Nature Reviews Drug Discovery. Link

-

ChemScene. (2024). 1-Methyl-3-(piperidin-4-yl)urea hydrochloride Product Data. Link

Sources

- 1. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach [mdpi.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Design and Evaluation of 1-Methyl-3-(piperidin-4-yl)urea Analogs

This guide provides an in-depth technical analysis of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride , a versatile pharmacophore used extensively in the development of Soluble Epoxide Hydrolase (sEH) inhibitors, GPCR ligands (specifically 5-HT2A inverse agonists), and neuroprotective agents.[1][2]

Executive Summary & Pharmacological Context

1-Methyl-3-(piperidin-4-yl)urea (MPU) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its bifunctional nature:

-

The Urea Moiety: Acts as a directional hydrogen bond donor/acceptor motif, critical for engaging active site residues (e.g., Asp, Glu, or backbone carbonyls).[1][2]

-

The Piperidine Ring: Provides a semi-rigid spacer that directs the urea vector while serving as a solubilizing basic center (pKa ~9–10).[2]

In drug development, this core is most frequently encountered as the primary binding motif in inhibitors of Soluble Epoxide Hydrolase (sEH) (e.g., TPPU analogs) and as the anchor for 5-HT2A inverse agonists (e.g., Pimavanserin derivatives).[1][2]

Core Pharmacophore Analysis

| Structural Element | Function in Ligand Design | Common Modifications |

| Urea Linker | Primary H-bond interface (Donor-Donor-Acceptor).[2] | Bioisosteres: Thiourea, Squaramide, Cyanoguanidine.[1][2] |

| N-Methyl Group | Steric occlusion; prevents H-bond donation at N1 to improve selectivity.[2] | Ethyl, Cyclopropyl, or removal (H) to restore H-bond.[1][2] |

| Piperidine (C4) | Scaffold rigidity; controls vector of the urea group. | Pyrrolidine (contraction), Azepane (expansion). |

| Piperidine (N1) | The "Growth Vector" . Site for diversity generation to target distal hydrophobic pockets.[2] | Acylation (Amides), Sulfonylation, Alkylation (Benzyls).[1][2] |

Synthetic Pathways and Protocol Design

The synthesis of MPU and its derivatives generally follows two strategic disconnections: Isocyanate Coupling (high reactivity) or Carbamate Activation (safer, bench-stable).[1]

Diagram 1: Synthetic Decision Tree (MPU Derivatives)

Caption: Strategic synthesis routes. Route B is recommended for scale-up to avoid handling toxic methyl isocyanate.[1]

Detailed Protocol: Synthesis of 1-Methyl-3-(piperidin-4-yl)urea HCl (Route B)

Rationale: This route avoids the use of methyl isocyanate (MIC), utilizing phenyl N-methylcarbamate as a crystalline, stable MIC surrogate.[1][2]

Step 1: Urea Formation

-

Reagents: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DMSO (0.5 M concentration).

-

Addition: Add phenyl N-methylcarbamate (1.1 eq) and Triethylamine (1.5 eq).

-

Reaction: Heat to 60°C for 4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for disappearance of amine.

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with 1M NaOH (to remove phenol byproduct), water, and brine.[1][2] Dry over Na₂SO₄ and concentrate.

Step 2: Boc-Deprotection & Salt Formation [1][2]

-

Dissolution: Dissolve the intermediate in 1,4-Dioxane (minimal volume).

-

Acidolysis: Add 4M HCl in Dioxane (5 eq) dropwise at 0°C.

-

Precipitation: Allow to warm to RT. The product will precipitate as the hydrochloride salt.[1][2] Stir for 2 hours.

-

Isolation: Filter the white solid under N₂ atmosphere (hygroscopic). Wash with Et₂O to remove residual HCl.[2]

-

Drying: Dry under high vacuum at 40°C for 12 hours.

-

Validation: ¹H NMR (D₂O) should show the N-methyl singlet (~2.6 ppm) and the piperidine ring protons shifting downfield due to protonation.[1]

-

Medicinal Chemistry & SAR Strategies

The biological activity of MPU derivatives is tuned by modifying the "Growth Vector" (Piperidine Nitrogen).

Class I: Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH inhibitors prevent the degradation of Epoxyeicosatrienoic acids (EETs), offering anti-inflammatory and analgesic effects.[1]

-

Mechanism: The urea acts as a "transition state mimic," engaging Tyr383 and Tyr466 in the sEH active site.[1][2]

-

Key Modification: Acylation of the piperidine nitrogen.[2][3]

-

Notable Analog: TPPU (1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea).[4]

Class II: 5-HT2A Inverse Agonists (Neuropsychiatry)

Derivatives like Pimavanserin utilize a similar urea-piperidine architecture but differ in the substitution pattern.

-

Mechanism: Stabilization of the inactive GPCR conformation.[2]

-

Key Modification: Alkylation of the piperidine nitrogen with bulky hydrophobic groups (e.g., 4-fluorobenzyl).[1][2]

-

Differentiation: In Pimavanserin, the methyl is on the piperidine nitrogen (N-methylpiperidine), while the urea is functionalized with a benzyl group.[1][2] However, MPU analogs (Methyl on Urea) are investigated to alter metabolic stability (blocking N-demethylation).[1]

Diagram 2: Structure-Activity Relationship (SAR) Logic

Caption: SAR decision matrix. The Piperidine N1 is the primary site for divergent synthesis toward enzyme vs. receptor targets.[1][2]

Biological Evaluation Protocols

In Vitro sEH Inhibition Assay (Fluorescent)

To validate MPU derivatives as sEH inhibitors, use the PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)-methyl] carbonate) assay.

-

Buffer: 25 mM Bis-Tris-HCl (pH 7.0) with 0.1 mg/mL BSA.[2]

-

Enzyme: Recombinant human sEH (1 nM final).

-

Substrate: PHOME (50 µM final).

-

Procedure: Incubate enzyme + Inhibitor (MPU derivative) for 5 mins at 30°C. Add substrate.

-

Readout: Measure formation of 6-methoxy-2-naphthaldehyde (Excitation: 330 nm, Emission: 465 nm).

-

Data Analysis: Calculate IC50 using non-linear regression (Hill equation). Potent analogs (like TPPU) display IC50 < 2 nM.

Metabolic Stability (Microsomal Stability)

The N-methyl urea moiety is susceptible to oxidative demethylation by CYPs.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Incubation: 1 µM test compound, 37°C.

-

Sampling: Quench aliquots at 0, 15, 30, 60 min with cold Acetonitrile (containing Internal Standard).

-

Analysis: LC-MS/MS. Monitor loss of parent and formation of des-methyl metabolite.[2]

-

Optimization: If half-life (t1/2) is < 15 min, consider replacing the N-methyl with N-cyclopropyl or deuterated methyl (CD3) to block metabolism.[1]

-

References

-

Liu, J.-Y., et al. (2019).[1][2] "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology.

-

Anandan, S.K., et al. (2011).[1][2][5] "1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor."[1][5] Bioorganic & Medicinal Chemistry Letters.

-

Van Alstine, M.A., et al. (2020).[1][2] "Piperidine Urea Derivatives: Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry. (Contextual citation for scaffold utility).

-

PubChem Compound Summary. (2025). "1-(1-Methanesulfonylpiperidin-4-yl)-3-(4-trifluoromethoxyphenyl)urea."[1][6] National Center for Biotechnology Information.[2]

-

Shen, H.C. (2010).[2] "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. (Review of urea pharmacophores in sEH).

Sources

- 1. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]

- 5. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(1-Methanesulfonylpiperidin-4-yl)-3-(4-trifluoromethoxyphenyl)urea | C14H18F3N3O4S | CID 25093353 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Methyl-3-(piperidin-4-yl)urea hydrochloride as a soluble epoxide hydrolase inhibitor

Technical Guide: 1-Methyl-3-(piperidin-4-yl)urea Hydrochloride in sEH Inhibition

Executive Summary

1-Methyl-3-(piperidin-4-yl)urea hydrochloride represents a critical structural scaffold in the development of soluble epoxide hydrolase (sEH) inhibitors. While early sEH inhibitors (sEHI) relied on highly lipophilic adamantyl groups—resulting in poor solubility and rapid metabolic clearance—the introduction of the piperidine moiety marks a shift toward "drug-like" physicochemical properties.

This guide analyzes the utility of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride not merely as a standalone inhibitor, but as the defining pharmacophore for the 1-aryl-3-(1-acylpiperidin-4-yl)urea class of potent anti-inflammatory and antihypertensive agents.

Chemical Identity & Physicochemical Profile

The transition from adamantane-based ureas (e.g., AUDA) to piperidine-based ureas addresses the "solubility-potency" paradox in sEH inhibitor design.

| Property | Specification |

| Chemical Name | 1-Methyl-3-(piperidin-4-yl)urea hydrochloride |

| CAS Number | 1233951-96-6 |

| Molecular Formula | C₇H₁₅N₃O · HCl |

| Role | Pharmacophore Scaffold / Synthetic Intermediate |

| Solubility | High (Water/Buffer); significantly superior to adamantyl-ureas |

| Key Moiety | Urea: Primary hydrogen-bond donor for the catalytic site.Piperidine: Solubilizing group; N1 position allows SAR tuning. |

Expert Insight: The methyl group on the urea is generally insufficient for nanomolar potency on its own, as the sEH catalytic tunnel requires a bulky hydrophobic group (like a phenyl or adamantyl ring) to displace water and stabilize the enzyme-inhibitor complex. Therefore, this compound is primarily utilized as a fragment lead or building block to synthesize high-affinity probes by acylating the piperidine nitrogen.

Mechanism of Action: The Urea Pharmacophore

The efficacy of urea-based inhibitors hinges on their ability to mimic the transition state of epoxide hydrolysis. The sEH active site contains a catalytic triad (Asp335, Tyr383, Tyr466 in human sEH).

Molecular Interaction Logic

-

Catalytic Anchor: The urea carbonyl oxygen does not bind the enzyme. Instead, the two urea NH protons act as hydrogen bond donors.

-

Target Residues: These protons form hydrogen bonds with Asp335 , positioning the inhibitor in the catalytic pocket.

-

Tyrosine Clamp: The inhibitor is further stabilized by π-stacking or hydrophobic interactions with Tyr383 and Tyr466 .

-

The Piperidine Advantage: Unlike rigid adamantyl groups, the piperidine ring projects the secondary amine (or its derivatives) toward the solvent interface, improving pharmacokinetic (PK) profiles without disrupting the binding mode.

Diagram: sEH Inhibition Pathway

Caption: The arachidonic acid cascade showing the critical intervention point where the urea inhibitor blocks sEH, preserving beneficial EETs.

Experimental Protocols

To validate the activity of 1-Methyl-3-(piperidin-4-yl)urea HCl or its derivatives, a fluorescent-based assay is the industry standard for high-throughput screening.

Protocol A: Fluorescent sEH Inhibition Assay (CMNPC Method)

This protocol uses the substrate (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or similar cyano-substrates (CMNPC).

Materials:

-

Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA (prevents nonspecific binding).

-

Enzyme: Recombinant human sEH (hsEH).

-

Substrate: CMNPC (Final conc: 5 µM).

-

Analyte: 1-Methyl-3-(piperidin-4-yl)urea HCl (dissolved in DMSO).

Workflow:

-

Preparation: Dilute hsEH in Buffer to 1 nM final concentration.

-

Incubation (Pre-read): Add 20 µL of hsEH solution + 1 µL of Inhibitor (various concentrations). Incubate at 30°C for 5 minutes.

-

Why? Allows the urea moiety to establish hydrogen bonds with Asp335 before substrate competition.

-

-

Reaction Start: Add 180 µL of CMNPC substrate solution.

-

Kinetic Read: Monitor fluorescence (Ex: 330 nm, Em: 465 nm) for 10–30 minutes at 30°C.

-

Data Analysis: Calculate IC50 by plotting % Inhibition vs. Log[Inhibitor].

Self-Validation Check:

-

Positive Control: Use AUDA or t-AUCB (known potent inhibitors).

-

Negative Control: DMSO only (0% inhibition).

-

Signal Stability: The slope of the fluorescence curve in the "No Inhibitor" well must be linear (

).

Diagram: Assay Workflow

Caption: Step-by-step workflow for the fluorescent kinetic assay to determine IC50 values.

Structure-Activity Relationship (SAR) & Optimization

While 1-Methyl-3-(piperidin-4-yl)urea provides the necessary polar interactions, it lacks the hydrophobic bulk required for high potency. Researchers use this molecule as a base to synthesize high-potency analogs.

Optimization Strategy:

-

The "Left" Side (Urea N-Substituent): The methyl group is often replaced with an adamantyl or 4-(trifluoromethoxy)phenyl group to fill the hydrophobic pocket.

-

The "Right" Side (Piperidine Nitrogen): The free amine of the piperidine is acylated (e.g., with propionyl or acetyl groups).

-

Effect: Acylation reduces basicity, preventing lysosomal trapping, and improves oral bioavailability.

-

Comparative Data (Representative Trends):

| Compound Structure | IC50 (Human sEH) | Solubility | Notes |

| 1-Methyl-3-(piperidin-4-yl)urea | > 1000 nM (Est.) | High | Scaffold. Lacks hydrophobic anchor. |

| 1-Adamantyl-3-(piperidin-4-yl)urea | ~ 2.0 nM | Moderate | Potent, but poor metabolic stability. |

| 1-(4-Ticks)-3-(1-acetylpiperidin-4-yl)urea | ~ 0.5 nM | High | Optimized. High potency + good PK. |

References

-

Jones, P. D., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain." Journal of Medicinal Chemistry.

-

Shen, H. C. (2010).[1] "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.

-

Morisseau, C., & Hammock, B. D. (2005). "Impact of Soluble Epoxide Hydrolase Inhibition on the Biological Activity of Epoxyeicosanoids." Annual Review of Pharmacology and Toxicology.

-

ChemicalBook. (n.d.). "1-Methyl-3-(piperidin-4-yl)urea hydrochloride Product Page."

Sources

Targeting Neuroinflammation and Cholinergic Deficit: The Medicinal Chemistry of Piperidine Urea Derivatives

Executive Summary

The development of neuroprotective agents has shifted from single-target symptomatic treatments to multi-target disease-modifying strategies. Piperidine urea derivatives represent a privileged scaffold in this evolution, uniquely positioned to bridge two critical therapeutic mechanisms: cholinergic restoration (via Acetylcholinesterase inhibition) and neuroinflammation resolution (via Soluble Epoxide Hydrolase inhibition).

This technical guide dissects the medicinal chemistry, mechanistic rationale, and validation protocols for this compound class. It is designed for researchers requiring actionable methodologies for synthesizing and screening these derivatives.

Chemical Rationale: The "Privileged" Scaffold

The pharmacological success of piperidine urea derivatives stems from the synergistic combination of two distinct pharmacophores.

The Urea "Warhead" (sEH Targeting)

The 1,3-disubstituted urea moiety is the primary pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH).[1]

-

Mechanism: The urea carbonyl oxygen acts as a hydrogen bond acceptor, while the NH protons act as donors. This mimics the transition state of epoxide hydrolysis.[2]

-

Binding Mode: Crystallographic data confirms the urea group forms tight hydrogen bonds with the Asp335 and Tyr383 residues in the sEH catalytic tunnel, effectively locking the enzyme and preventing the degradation of neuroprotective epoxyeicosatrienoic acids (EETs).

The Piperidine "Anchor" (AChE Targeting & PK)

The piperidine ring serves a dual purpose:

-

AChE Binding: It mimics the quaternary ammonium structure of acetylcholine (and the drug Donepezil), allowing cation-

interactions with Trp86 in the Catalytic Anionic Site (CAS) of Acetylcholinesterase. -

Pharmacokinetics (PK): It modulates lipophilicity (LogP), enhancing Blood-Brain Barrier (BBB) penetration, which is often a limiting factor for pure urea compounds.

Mechanistic Pathways & Therapeutic Logic

To understand the neuroprotective output, we must visualize the signaling cascades. The primary value of these derivatives is the upregulation of EETs.

The Arachidonic Acid / sEH Cascade

Inhibition of sEH prevents the hydrolysis of EETs into toxic or inactive DHETs.[3] EETs are potent anti-inflammatory mediators that suppress NF-

Figure 1: The sEH inhibition pathway.[3] Piperidine urea derivatives block the conversion of protective EETs to inactive DHETs.

Synthesis Protocols

Safety Note: Traditional urea synthesis uses phosgene or isocyanates, which are hazardous.[4] The protocol below utilizes a safer, modern approach using activated carbamates or in situ generation.

Protocol A: Isocyanate-Free Synthesis via CDI Activation

This method avoids the isolation of toxic isocyanates and generally provides higher yields for piperidine derivatives.

Reagents:

-